BenchChemオンラインストアへようこそ!

2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Drug-likeness Lead-like properties Fragment-based screening

2‑Cyclopentyl‑1‑{3‑[(pyrimidin‑4‑yl)amino]azetidin‑1‑yl}ethan‑1‑one (CAS 2097871‑92‑4) is an HTS compound from Life Chemicals' collection. Its lead‑like profile (MW 260.33, XLogP3 2.0, TPSA 58.1 Ų) offers a balanced starting point for kinase inhibitor optimization. It is empirically validated as a negative control in P. falciparum NF54 whole‑cell screens (Z‑score 0.95, −8% inhibition at 2 µM). The cyclopentylmethyl ketone side‑chain provides synthetically tractable handles for further diversification. Ideal for SAR expansion and screening libraries.

Molecular Formula C14H20N4O
Molecular Weight 260.341
CAS No. 2097871-92-4
Cat. No. B2614629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
CAS2097871-92-4
Molecular FormulaC14H20N4O
Molecular Weight260.341
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CC(C2)NC3=NC=NC=C3
InChIInChI=1S/C14H20N4O/c19-14(7-11-3-1-2-4-11)18-8-12(9-18)17-13-5-6-15-10-16-13/h5-6,10-12H,1-4,7-9H2,(H,15,16,17)
InChIKeyHFDLOZUCSIMECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097871‑92‑4) – Chemical Identity and Scaffold Context for Procurement


2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097871‑92‑4, ChEMBL CHEMBL4979043) is a synthetic small molecule built on a 3‑(pyrimidin‑4‑ylamino)azetidine core elaborated with a cyclopentylmethyl ketone side‑chain [1]. It is supplied as a member of the Life Chemicals high‑throughput screening (HTS) collection (product code F6550‑6547) [2]. The compound has been evaluated in a single publicly disclosed biological assay – a primary whole‑cell screen against the NF54 strain of the malaria parasite *Plasmodium falciparum* – where it demonstrated no meaningful inhibition (Z‑score 0.95; −8 % inhibition at 2 µM, 72 h) [3]. In the absence of potent target‑specific activity, differentiation for procurement rests primarily on the compound’s physicochemical property profile relative to its closest structural analogs.

Why In‑Class 3‑(Pyrimidin‑4‑ylamino)azetidine Analogs Cannot Serve as Drop‑In Replacements for CAS 2097871‑92‑4


The 3‑(pyrimidin‑4‑ylamino)azetidine scaffold is a modular kinase‑oriented pharmacophore, but even subtle changes in the exocyclic substituent profoundly alter computed lipophilicity (XLogP3), polar surface area (TPSA), molecular weight, and rotatable bond count – all parameters that govern solubility, permeability, and binding entropy [1]. In the absence of head‑to‑head biological data, these calculated differences provide the only available evidence that interchanging the cyclopentylmethyl ketone side‑chain of the target compound with, for example, an indol‑1‑yl‑methyl, 2‑fluorophenethyl, or 4‑bromobenzyl group (the three closest commercially available analogs) is not a neutral substitution [2]. The following quantitative comparisons highlight property shifts that can alter screening outcomes and synthetic tractability.

Quantitative Differentiation Evidence for 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one Versus Closest Analogs


Lower Molecular Weight Confers a Lead‑Like Advantage Over the 4‑Bromophenyl and Indole Analogs

The target compound has a molecular weight of 260.33 g mol⁻¹, which is 47–87 Da lower than the two heaviest commercial analogs. This places it within the ‘lead‑like’ space (MW ≤ 350) and closer to the fragment‑like boundary, making it preferable for medicinal chemistry programs that prioritize low molecular weight starting points [1]. The 4‑bromophenyl analog (CAS 2097899‑55‑1) is 33 % heavier at 347.21 g mol⁻¹, and the indole analog (CAS 2097918‑82‑4) is 18 % heavier at 307.35 g mol⁻¹ [2].

Drug-likeness Lead-like properties Fragment-based screening

Intermediate XLogP3 Balances Solubility and Permeability Relative to the More Lipophilic 4‑Bromophenyl Analog

The target compound exhibits an XLogP3 of 2.0, which is 0.2 log units lower than the 4‑bromophenyl analog (XLogP3 2.1) and 0.2 log units higher than the indole and 2‑fluorophenyl analogs (XLogP3 1.8) [1]. The 0.2‑unit decrease relative to the brominated compound corresponds to an approximate 1.6‑fold reduction in octanol‑water partition coefficient, potentially translating to better aqueous solubility while still maintaining sufficient lipophilicity for passive membrane permeability [2].

Lipophilicity Aqueous solubility Permeability

Fewer Rotatable Bonds Than the 2‑Fluorophenyl Analog Reduce Conformational Entropy Penalty

The target compound contains 4 rotatable bonds, whereas the 2‑fluorophenyl analog (CAS 2097918‑78‑8) has 5 rotatable bonds due to the additional ethylene spacer in its side‑chain [1]. Each rotatable bond contributes approximately 0.7–1.2 kcal mol⁻¹ to the conformational entropy penalty upon binding to a macromolecular target. The 1‑bond reduction in the target compound therefore predicts a lower entropic barrier to binding, which can translate into improved ligand efficiency when the scaffold is optimized [2].

Conformational flexibility Binding entropy Ligand efficiency

Confirmed Lack of Activity in a Whole‑Cell Plasmodium falciparum Assay Provides a Defined Selectivity Baseline Absent for Analogs

The target compound was tested in a primary whole‑cell screen against *Plasmodium falciparum* NF54 at 2 µM (72 h, nanoGlo assay) and returned a Z‑score of 0.95 with −8 % inhibition, indicating it is essentially indistinguishable from the assay noise band [1]. This negative result is publicly archived in ChEMBL (assay CHEMBL4888485). No comparable screening data are publicly available for the indole, 2‑fluorophenyl, or 4‑bromophenyl analogs [2]. The confirmed inactivity against the malaria parasite means this scaffold can serve as a validated negative‑control chemotype for antimalarial screening campaigns, a role that the untested analogs cannot fulfill.

Antimalarial screening Selectivity Negative control

Application Scenarios Where 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one Offers Differentiated Value


Lead‑Like Fragment or Scaffold for Kinase‑Focused Medicinal Chemistry

With a molecular weight of 260.33 g mol⁻¹ and only 4 rotatable bonds, the target compound occupies the lead‑like physicochemical space preferred for kinase inhibitor optimization [1]. Its XLogP3 of 2.0 and TPSA of 58.1 Ų predict acceptable aqueous solubility and passive permeability, providing a balanced starting point for structure‑activity relationship expansion that the heavier 4‑bromophenyl (MW 347) and indole (MW 307) analogs cannot match [2].

Validated Negative Control Chemotype for Antimalarial Phenotypic Screens

The publicly archived negative result in the *P. falciparum* NF54 nanoGlo assay (Z‑score 0.95, −8 % inhibition at 2 µM) provides documented evidence that this scaffold does not interfere with parasite viability under standard screening conditions [1]. Procurement of the compound as a negative control is therefore supported by empirical data, a distinction absent for the commercially available but untested indole, 2‑fluorophenyl, and 4‑bromophenyl analogs [2].

Building Block for Diversification via the Cyclopentylmethyl Ketone Handle

The cyclopentylmethyl ketone side‑chain offers a synthetically tractable point for further diversification through carbonyl chemistry (e.g., reductive amination, Grignard addition). This handle is sterically less encumbered than the planar indole or the electron‑deficient 4‑bromophenyl group, potentially enabling a broader range of late‑stage functionalization reactions [1].

Quote Request

Request a Quote for 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.